molecular formula C24H22N4OS B14235537 N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 365429-90-9

N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea

Cat. No.: B14235537
CAS No.: 365429-90-9
M. Wt: 414.5 g/mol
InChI Key: UUDNWBMGRMTKFC-UHFFFAOYSA-N
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Description

N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea is a complex organic compound that features a unique combination of pyridine, thiazole, and phenylurea moieties

Preparation Methods

The synthesis of N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2,6-dimethylpyridine-4-carbaldehyde with 3-methylbenzylamine and elemental sulfur under reflux conditions.

    Coupling with Phenylurea: The thiazole intermediate is then reacted with phenyl isocyanate to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiazole rings, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in research to understand its interactions with various biological targets, including proteins and nucleic acids.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain kinases or enzymes by binding to their active sites, thereby blocking their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea can be compared with other similar compounds such as:

    N-(2,6-Dimethylphenyl)-N’-(3-methylphenyl)urea: This compound shares structural similarities but lacks the thiazole ring, which may result in different biological activities.

    N-(2,6-Dimethylpyridin-4-yl)-N’-(3-methylphenyl)thiazole: This compound lacks the phenylurea moiety, which can affect its chemical reactivity and applications.

Properties

CAS No.

365429-90-9

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

1-[5-(2,6-dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C24H22N4OS/c1-15-8-7-9-18(12-15)21-22(19-13-16(2)25-17(3)14-19)30-24(27-21)28-23(29)26-20-10-5-4-6-11-20/h4-14H,1-3H3,(H2,26,27,28,29)

InChI Key

UUDNWBMGRMTKFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)NC3=CC=CC=C3)C4=CC(=NC(=C4)C)C

Origin of Product

United States

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